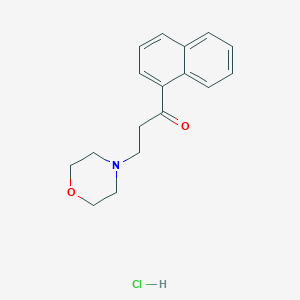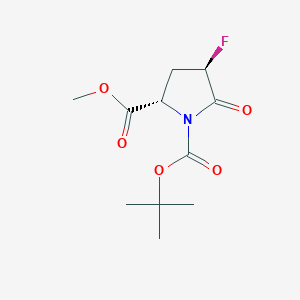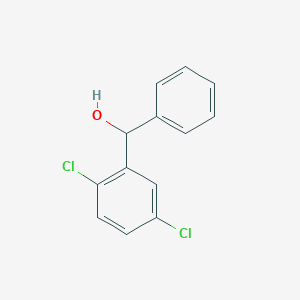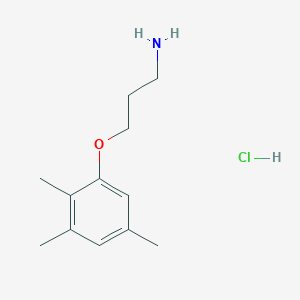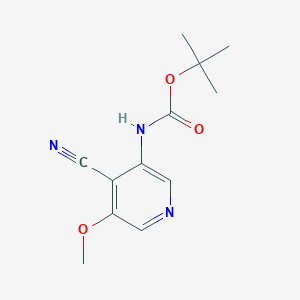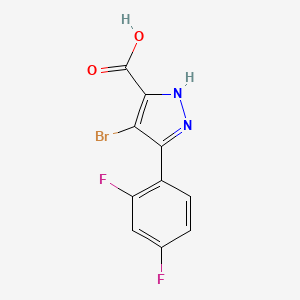
4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a carboxylic acid group (-COOH), a bromine atom, and a phenyl ring with two fluorine substitutions.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole ring, followed by halogenation to introduce the bromine and fluorine atoms, and finally the introduction of the carboxylic acid group.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the carboxylic acid group. The bromine and fluorine atoms would also significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically reactive and can undergo a variety of reactions. The bromine atom could potentially be replaced in a substitution reaction. The pyrazole ring and the phenyl ring might also participate in reactions, particularly if catalyzed by specific conditions or reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens and the carboxylic acid group could result in higher polarity and potentially higher melting and boiling points compared to similar sized hydrocarbons. The exact properties would need to be determined experimentally.Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
The research surrounding 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid primarily focuses on its synthesis, characterization, and its use as an intermediate in the development of various chemical compounds with potential applications in materials science, pharmaceuticals, and agrochemicals.
Synthetic Approaches and Catalytic Methods : The synthesis of pyrazole-thiophene-based amide derivatives, which are structurally related to the compound , was achieved through different methodologies, including Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. These synthetic routes offer moderate to good yields and highlight the compound's utility in forming chemically reactive and stable derivatives with potential nonlinear optical (NLO) properties (Kanwal et al., 2022).
Structural and Optical Properties : The electronic structure and NLO properties of synthesized compounds involving pyrazole derivatives were investigated using Density Functional Theory (DFT) calculations. This research elucidates the chemical reactivity, stability, and potential applications of these compounds in materials science, particularly in optical technologies (Kanwal et al., 2022).
Molecular Recognition Studies : The interaction of derivatives with N-donor compounds was explored, demonstrating the compound's role in forming supramolecular assemblies through hydrogen bonding. These findings suggest applications in the development of new materials and sensors (Varughese & Pedireddi, 2006).
Antifungal Activity and SAR : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, related to the core structure , were synthesized and tested for their antifungal activities. These studies provide insights into the structure-activity relationships (SAR) that could guide the development of new antifungal agents (Du et al., 2015).
Safety And Hazards
As with any chemical compound, handling “4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard safety procedures. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and potential for causing physical harm (e.g., corrosiveness, flammability).
Orientations Futures
The study and application of this compound could go in many directions, depending on its properties and the interests of researchers. It could be studied further to fully elucidate its physical and chemical properties, synthesized in the lab for use in various chemical reactions, or tested for biological activity for potential use in pharmaceuticals.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a detailed and accurate analysis, experimental data and further research would be needed.
Propriétés
IUPAC Name |
4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF2N2O2/c11-7-8(14-15-9(7)10(16)17)5-2-1-4(12)3-6(5)13/h1-3H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPILDJKPCYQDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



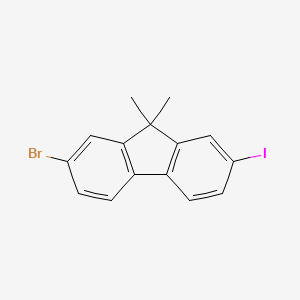
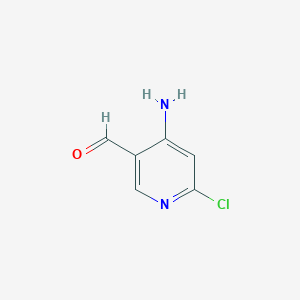
![2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B1519648.png)
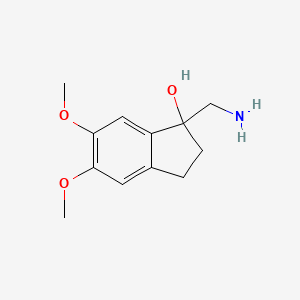
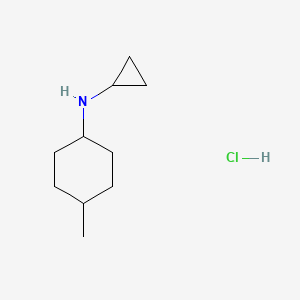
![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)
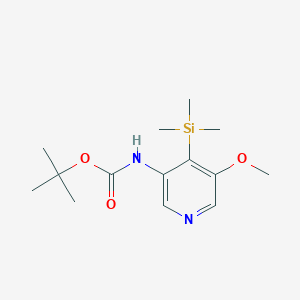
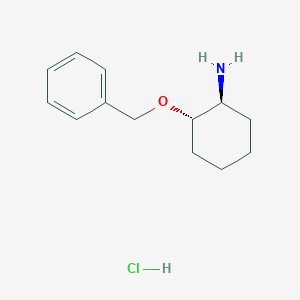
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)
